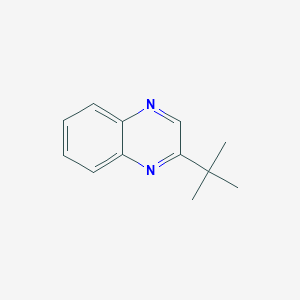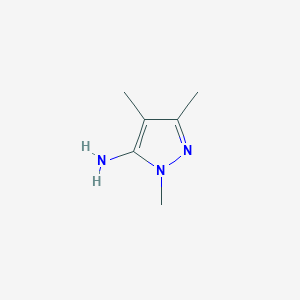![molecular formula C11H11BrN2 B1335551 8-bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole CAS No. 497261-38-8](/img/structure/B1335551.png)
8-bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
概要
説明
“8-bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole” is a chemical compound with the CAS Number: 497261-38-8 . It has a molecular weight of 251.13 .
Synthesis Analysis
The synthesis of this compound involves the use of commercially available 4-bromophenylhydrazine hydrochloride and N-tert-butoxycarbonyl-4-piperidone as starting materials based on Fischer Indolizations .Molecular Structure Analysis
The IUPAC name for this compound is 8-bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole . The InChI code is 1S/C11H11BrN2/c12-7-1-2-10-8(5-7)9-6-13-4-3-11(9)14-10/h1-2,5,13-14H,3-4,6H2 .Chemical Reactions Analysis
The compound has been used in the synthesis of novel anti-cancer agents . The introduction of sulfonyl could increase the antiproliferative activity of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It should be stored in a refrigerator .科学的研究の応用
Anticancer Activity
The derivatives of 8-bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole have shown promising results as anticancer agents . By introducing alkyl or aralkyl and a sulfonyl group, which are considered pharmacophores of some antitumor drugs, these compounds have demonstrated moderate to excellent antiproliferative activity against various cancer cell lines, including Hela, A549, HepG2, and MCF-7 . The introduction of sulfonyl groups, in particular, has been associated with increased antiproliferative activity .
Molecular Docking and Dynamics
These compounds have also been used in molecular docking studies to understand their binding orientations within the active sites of target proteins such as c-Met . Additionally, molecular dynamics simulations have been performed to evaluate the binding stabilities between these synthesized compounds and their receptors, which is crucial for drug design and development .
Synthesis of Alkaloid Derivatives
Indole derivatives, including the 8-bromo variant, are prevalent moieties present in selected alkaloids. They play a significant role in cell biology and are important in the synthesis of biologically active compounds for treating various disorders . The Fischer indole synthesis method has been applied to these derivatives to create complex alkaloid structures .
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling is a method used to predict the biological activity of compounds based on their chemical structure. The 8-bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole core has been studied as a novel chemotype of potentiators in QSAR models to predict the EC50 value, which measures the effectiveness of a substance in inhibiting a biological function .
Cystic Fibrosis Research
Research has explored the use of 8-bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives as potentiators in the treatment of Cystic Fibrosis (CF), a genetic disease with limited effective treatments. These studies aim to establish a highly predictive QSAR model for these compounds .
作用機序
Safety and Hazards
特性
IUPAC Name |
8-bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2/c12-7-1-2-10-8(5-7)9-6-13-4-3-11(9)14-10/h1-2,5,13-14H,3-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCYAUUMFSRUGHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1NC3=C2C=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50406457 | |
| Record name | 8-bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50406457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole | |
CAS RN |
497261-38-8 | |
| Record name | 8-bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50406457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

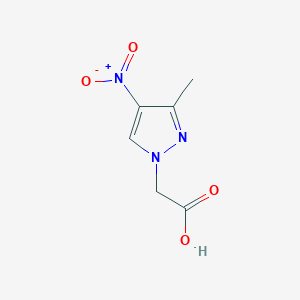

![2-(2,4-Dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1335476.png)
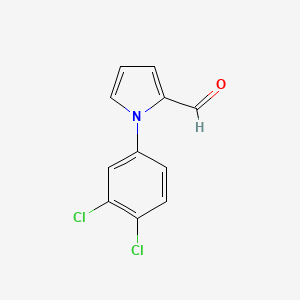
![2-(2,5-Dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1335479.png)

![2-(3,4-Dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1335483.png)
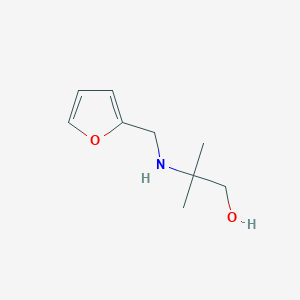
![2-[(2-Furylmethyl)amino]-1-butanol](/img/structure/B1335490.png)


